ethyl 5-(2-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 5-(2-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C22H15BrFN3O4S and its molecular weight is 516.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Fluorescent Properties
- A study on the synthesis of trifluoromethyl-promoted functional pyrazolo and tetrazine derivatives explores unique reactivity for creating novel fluorescent molecules, potentially useful as attractive fluorophores due to their enhanced fluorescence intensity compared to their analogs. These compounds show promise for applications requiring binding sites for fluorescence-based detection and imaging techniques (Yan‐Chao Wu et al., 2006).
Heterocyclic Compound Synthesis
- Research on pyridazine derivatives has led to the synthesis of various heterocycles starting from ethyl amino diphenylthieno pyridazine carboxylate, demonstrating the versatility of these compounds in generating new chemical structures. This work is fundamental in developing novel molecules with potential applications in material science and as pharmacophores (A. Deeb & M. El-Abbasy, 2006).
Antimicrobial Activities
- Another study involves the synthesis of new triazoles starting from isonicotinic acid hydrazide, leading to compounds screened for their antimicrobial activity. Such research underscores the potential of these chemical frameworks in developing new antimicrobial agents (Hacer Bayrak et al., 2009).
Chemical Reactivity and Biological Applications
- Investigations into the synthesis of imidazo and benzotriazines from aminobenzhydrols reveal novel derivatives with potential pharmacological activities. This area of research highlights the broad applicability of such compounds in medicinal chemistry and drug development (J. Gauthier & J. Duceppe, 1984).
Mechanism of Action
Target of action
Many compounds with similar structures are known to interact with various protein targets in the body. These targets could be enzymes, receptors, or other proteins that play crucial roles in biological processes .
Mode of action
The compound could bind to its target protein and modulate its activity. This could result in the inhibition or activation of the protein, leading to changes in the downstream biological processes .
Biochemical pathways
Depending on the specific target of the compound, it could affect various biochemical pathways. For example, if the compound targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .
Properties
IUPAC Name |
ethyl 5-[(2-bromobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrFN3O4S/c1-2-31-22(30)18-15-11-32-20(25-19(28)14-5-3-4-6-16(14)23)17(15)21(29)27(26-18)13-9-7-12(24)8-10-13/h3-11H,2H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFISFXKJFYQMRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.